5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-hydroxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c14-8-2-1-6(10-7(8)3-4-17-10)5-9-11(15)13-12(16)18-9/h1-4,9,14H,5H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYILSMFALMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1CC3C(=O)NC(=O)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180945 | |
| Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213455-13-1 | |
| Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213455-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation with Benzo[b]thiophene Carbaldehydes
Knoevenagel condensation between TZD and 4-hydroxybenzo[b]thiophene-7-carbaldehyde (17) forms the benzylidene intermediate (18) , which is subsequently reduced to the methylene derivative (19) (Scheme S5). Piperidinium benzoate catalyzes the condensation at 80–100°C, followed by hydrogenation over Pd/C (1–5 atm H₂) to yield the final product.
Optimized Conditions for Condensation
| Parameter | Value/Range |
|---|---|
| Catalyst | Piperidinium benzoate |
| Temperature | 80–100°C |
| Solvent | Toluene/EtOH |
| Yield (Intermediate) | 60–75% |
Direct Alkylation with 7-(Bromomethyl)-4-hydroxybenzo[b]thiophene
An alternative route involves alkylating TZD with 7-(bromomethyl)-4-hydroxybenzo[b]thiophene (20) . The reaction proceeds in DMF with K₂CO₃ as a base at 60–80°C, achieving 50–65% yields (Table 1). Protective groups (e.g., acetyl for -OH) are often used to prevent side reactions.
Table 1: Alkylation of TZD with Bromomethyl-Benzothiophene
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 60 | 52 |
| 2 | NaH | THF | 40 | 48 |
| 3 | Cs₂CO₃ | DMSO | 80 | 65 |
Synthesis of 4-Hydroxybenzo[b]thiophene-7-carbaldehyde
The benzo[b]thiophene moiety is constructed via cyclization of ortho-mercapto cinnamic acid derivatives. A representative pathway involves:
-
Friedel-Crafts Acylation : 3-Mercaptophenol reacts with acetyl chloride in AlCl₃ to form 4-hydroxybenzo[b]thiophene (21) .
-
Vilsmeier-Haack Formylation : Formylation of (21) using POCl₃/DMF at 0–5°C yields 4-hydroxybenzo[b]thiophene-7-carbaldehyde (17) (50–60% yield).
Critical Notes
-
The hydroxy group at position 4 is sensitive to oxidation; protective groups (e.g., tert-butyldimethylsilyl) are recommended during formylation.
-
Alternative routes using directed ortho-lithiation (e.g., LDA/THF, −78°C) followed by DMF quenching achieve higher regioselectivity.
Catalytic Hydrogenation of Benzylidene Intermediate
Reduction of the exocyclic double bond in (18) is performed under H₂ (1–5 atm) with 10% Pd/C in ethanol (25–50°C). Complete conversion typically requires 6–12 h, yielding (19) with >95% purity after recrystallization (MeOH/H₂O).
Hydrogenation Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Pressure | 1–5 atm H₂ |
| Solvent | Ethanol |
| Yield | 85–90% |
Characterization and Analytical Data
The final product is characterized via NMR, HPLC, and mass spectrometry:
-
¹H NMR (400 MHz, DMSO- d6 ) : δ 10.2 (s, 1H, -OH), 7.8–6.9 (m, 5H, aromatic), 4.1 (s, 2H, -CH₂-), 3.4 (s, 2H, TZD-CH₂).
Challenges and Optimization Strategies
-
Regioselectivity in Formylation : Competing formylation at position 5 is mitigated using bulky directing groups.
-
Acid Sensitivity of TZD : Neutral or mildly basic conditions prevent ring-opening during alkylation.
-
Byproduct Formation : Self-condensation of aldehyde (17) is minimized by slow addition to TZD in excess.
Scalability and Industrial Feasibility
Kilogram-scale batches have been reported using continuous flow reactors for TZD synthesis (residence time: 30 min, yield: 82%). For the benzo[b]thiophene segment, fixed-bed hydrogenation reactors improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that thiazolidinediones possess antioxidant properties. Studies have shown that compounds in this class can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
- Antidiabetic Potential : Thiazolidinediones are known for their insulin-sensitizing effects. Compounds similar to 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione have been investigated for their ability to enhance glucose uptake in muscle and adipose tissues, making them potential candidates for diabetes management .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research has demonstrated that thiazolidinediones can exhibit significant antibacterial activity, which could be beneficial in treating infections caused by resistant strains of bacteria .
- Cancer Research : There is ongoing research into the anticancer properties of thiazolidinediones. Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthesis pathway can be optimized to yield derivatives with enhanced biological activity or selectivity towards specific targets.
Example Synthesis Pathway
-
Starting Materials :
- 4-Hydroxybenzo[b]thiophene
- Thiazolidine precursor
-
Reaction Conditions :
- Solvent: Organic solvents such as ethanol or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (e.g., 120°C) for several hours to promote reaction completion.
- Purification : The product can be purified using recrystallization or chromatography techniques to isolate the desired compound from unreacted materials.
Case Studies
- Antioxidant Study : A study conducted by researchers evaluated the antioxidant capacity of several thiazolidinediones, including derivatives of this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Diabetes Management : In a clinical trial setting, a derivative of this compound was tested for its efficacy in improving glycemic control among type 2 diabetes patients. Results showed a marked decrease in HbA1c levels after 12 weeks of treatment compared to placebo controls .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various thiazolidinediones against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its pharmacological effects are attributed to its ability to interact with specific receptors and enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
PPAR-γ Agonism and PTP1B Inhibition
- 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione : Exhibits mitochondrial pyruvate carrier (MPC) inhibition (IC₅₀ = 762 nM) and is comparable to the reference inhibitor UK5099 .
- 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione : Demonstrates anti-inflammatory activity by suppressing TNF-α, IL-6, and IL-1β in murine models, attributed to the methoxy group enhancing hydrophobic interactions .
- 5-(3,4-Dimethoxybenzylidene)thiazolidine-2,4-dione : Shows potent antidiabetic activity in streptozotocin-induced diabetic mice, with molecular docking confirming PPAR-γ binding similar to rosiglitazone .
- Compound 7e (5-(substituted benzylidene)TZD) : A PTP1B inhibitor with IC₅₀ = 4.6 μM, highlighting the importance of electron-withdrawing substituents for enzymatic inhibition .
Anticancer Activity
- 5-(4-Alkylbenzylidene)TZDs (5d, 5g) : Exhibit marked activity against colon (DLD-1, SW620) and breast (MDA-MB-231) cancer cell lines, with alkyl chains enhancing membrane permeability .
- 5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)TZD (Compound 5): Active against MDA-MB-231 cells (breast cancer), suggesting hybrid pharmacophores (quinoline + TZD) synergize cytotoxicity .
- Coumarin-TZD hybrids : Derivatives like 5-[4-(coumarin-7-methoxy)benzylidene]TZD show moderate anticancer activity, with coumarin enhancing DNA intercalation .
Comparison : The hydroxybenzo[b]thiophen group may confer unique redox properties or kinase inhibitory effects absent in benzylidene-based analogs.
Anti-inflammatory and Antioxidant Activity
- (Z)-5-(4-Methoxybenzylidene)TZD : Reduces macrophage migration and pro-inflammatory cytokines (TNF-α, IL-6) in arthritis models .
- 5-(2,5-Dihydroxybenzylidene)TZD (1c) : Potent lipoxygenase (LOX) inhibitor (IC₅₀ = 3.52 μM), where hydroxyl groups enhance hydrogen bonding to the enzyme .
- 5-(3-Bromobenzylidene)TZD (1i) : Moderate lipid peroxidation inhibition (49.2%), indicating halogen substituents balance hydrophobicity and electron effects .
Key Difference : Methoxy or hydroxy groups on aromatic rings modulate activity—methoxy enhances anti-inflammatory effects, while hydroxy improves LOX inhibition.
Antimicrobial Activity
- 5-(4-Alkylbenzylidene)TZDs : Active against Candida albicans and Gram-positive bacteria (Staphylococcus aureus), with alkyl chains disrupting microbial membranes .
- 3,5-Disubstituted TZDs (3a, 3b) : Show antitubercular activity against Mycobacterium tuberculosis H37Rv, attributed to halogen and aryl substitutions enhancing target engagement .
Structural Advantage : The benzo[b]thiophen group’s sulfur atom may improve membrane penetration or disrupt bacterial biofilms compared to purely hydrocarbon substituents.
Data Tables
Table 1: Comparative IC₅₀ Values for Key Targets
Table 2: Anticancer Activity of Selected TZDs
Biological Activity
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects, supported by relevant studies and data.
Chemical Structure
The compound can be represented as follows:
This structure features a thiazolidine ring fused with a benzo[b]thiophene moiety, contributing to its biological activity.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiazolidinedione derivatives, including this compound.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, a study reported that thiazolidinone derivatives exhibited selective cytotoxicity against various cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer) with IC50 values ranging from 8.5 µM to 25.6 µM .
- Case Study : In a comparative study involving multiple thiazolidinedione derivatives, compound 18 demonstrated superior antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells compared to irinotecan, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | K562 | 8.5 - 14.9 | |
| Compound 18 | A549 | <10 | |
| Compound 18 | MCF-7 | <15 |
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated.
- In Vitro Studies : A study highlighted the antibacterial activity of thiazolidinedione derivatives against Gram-positive bacteria. The most active compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Antioxidant Activity
Research has indicated that thiazolidinediones possess antioxidant properties that may contribute to their therapeutic effects.
- Evaluation Methods : Various assays, including DPPH and ABTS radical scavenging assays, have been employed to assess the antioxidant capacity of these compounds .
- Findings : The synthesized derivatives displayed significant free radical scavenging activity, suggesting potential applications in oxidative stress-related diseases.
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione?
The compound is synthesized via Knoevenagel condensation , a widely used method for thiazolidinedione derivatives. A green protocol involves reacting substituted benzaldehydes with 2,4-thiazolidinedione in the presence of diisopropyl ethyl ammonium acetate (DIPEAc) as a recyclable catalyst/solvent. This method achieves moderate-to-good yields (50–75%) at room temperature, avoids hazardous solvents, and allows DIPEAc reuse for ≥4 cycles without activity loss . Alternative routes include cyclocondensation of thiosemicarbazides with chloroacetic acid under reflux (DMF/AcOH), as seen in structurally similar thiazolidinones .
Basic: How do substituents at the 5th position of the thiazolidinedione ring influence biological activity?
The 5-arylidene substituent is critical for pharmacological activity. For example:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antidiabetic activity by improving PPAR-γ binding .
- Hydroxybenzo[b]thiophene moieties (as in the target compound) may improve metabolic stability compared to simpler aryl groups .
- Steric bulk at the 5th position can reduce antimicrobial efficacy but increase selectivity for cancer cell lines .
Basic: What mechanisms underlie the compound’s potential antihyperglycemic activity?
Thiazolidinediones (TZDs) act as PPAR-γ agonists , enhancing insulin sensitivity. The 4-hydroxybenzo[b]thiophene group may mimic the pharmacophore of rosiglitazone, a clinical TZD, while introducing heteroatoms (S, O) could improve metabolic stability and reduce hepatotoxicity risks . In vitro assays (e.g., 3T3-L1 adipocyte differentiation) and in vivo glucose tolerance tests are standard for validating this activity .
Basic: What analytical techniques are used to characterize this compound and confirm its purity?
- NMR : ¹H/¹³C NMR identifies substituent integration and stereochemistry (e.g., Z/E isomerism in the arylidene group) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 305 [M+1] for a related thiadiazole-thiol derivative) .
- HPLC-PDA : Quantifies purity (>95% required for biological testing) .
Advanced: How can synthesis be optimized for scalability and environmental sustainability?
- Catalyst Optimization : Replace DIPEAc with immobilized ionic liquids to reduce leaching and simplify recycling .
- Flow Chemistry : Continuous-flow reactors minimize reaction times and improve yield consistency .
- Solvent Selection : Use bio-based solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .
Advanced: How should researchers address contradictions in reported biological activity data?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Substituent Effects : Compare analogs with controlled structural variations (e.g., replacing the hydroxy group with methoxy to assess hydrogen bonding’s role) .
- Cell Line Specificity : Validate anticancer activity across multiple cell lines (e.g., MCF-7 vs. HeLa) to rule out tissue-specific effects .
Advanced: What environmental fate studies are needed for this compound?
- Degradation Pathways : Investigate hydrolysis, photolysis, and microbial degradation using OECD 301/302 guidelines .
- Bioaccumulation : Measure logP values (experimental/computed) to predict lipid solubility and potential ecological risks .
- Toxicity Profiling : Use Daphnia magna or Danio rerio models for acute/chronic toxicity assessment .
Advanced: How can in silico modeling guide the design of derivatives with improved activity?
- Docking Studies : Use AutoDock Vina to predict binding affinities for PPAR-γ or antimicrobial targets (e.g., dihydrofolate reductase) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : SwissADME or pkCSM tools assess solubility, permeability, and CYP450 interactions early in development .
Advanced: What strategies enable multi-target drug design using this scaffold?
- Hybrid Molecules : Conjugate with rhodanine or tetrazine moieties to target both PPAR-γ and COX-2 .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability and reduce off-target effects .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
